N,N-diethyl-4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide hydrobromide
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Overview
Description
N,N-Diethyl-4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide hydrobromide is a complex organic compound with a molecular formula of C18H21N3O2S
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide hydrobromide typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of diethylamine with 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonyl chloride in the presence of a suitable solvent and a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed:
Oxidation: Formation of sulfonyl compounds.
Reduction: Production of amine derivatives.
Substitution: Generation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N,N-diethyl-4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N,N-Diethyl-1,3-diaminopropane: Another compound with a similar structure but different functional groups.
2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: A related compound with a different arrangement of atoms.
Uniqueness: N,N-Diethyl-4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide hydrobromide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular structure makes it a valuable compound for various scientific and industrial purposes.
Properties
IUPAC Name |
N,N-diethyl-4-(3-imino-1H-isoindol-2-yl)benzenesulfonamide;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S.BrH/c1-3-20(4-2)24(22,23)16-11-9-15(10-12-16)21-13-14-7-5-6-8-17(14)18(21)19;/h5-12,19H,3-4,13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBMESYJWQZVTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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